

# First-pass metabolism of niclosamide and its impact on systemic exposure

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## Compound of Interest

Compound Name: Niclosamide (sodium)

Cat. No.: B12400234

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## Technical Support Center: Niclosamide Metabolism & Systemic Exposure

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niclosamide. The information focuses on challenges related to its first-pass metabolism and the resulting impact on systemic exposure.

### Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of niclosamide so low?

A1: The low oral bioavailability of niclosamide, often reported to be less than 10% in preclinical species, is a result of two primary factors.<sup>[1][2]</sup> Firstly, niclosamide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low aqueous solubility, which limits its dissolution and absorption in the gastrointestinal tract.<sup>[3][4][5]</sup> Secondly, it undergoes extensive first-pass metabolism in both the intestine and the liver.<sup>[3][5][6]</sup>

Q2: What are the major metabolic pathways for niclosamide?

A2: Niclosamide is primarily metabolized through two main pathways:

- Phase I Metabolism (Hydroxylation): This is predominantly carried out by the cytochrome P450 enzyme CYP1A2 in the liver, leading to the formation of a hydroxylated metabolite (3-hydroxy niclosamide).[7][8][9][10]
- Phase II Metabolism (Glucuronidation): This is a significant pathway where niclosamide is conjugated with glucuronic acid. The UDP-glucuronosyltransferase enzyme UGT1A1 is the main contributor to this process in the liver.[7][8][10][11] Notably, glucuronidation also occurs extensively in the intestine and is a major contributor to the first-pass effect.[3][11][12]

Q3: Which tissue, the liver or the intestine, plays a more significant role in the first-pass metabolism of niclosamide?

A3: Both the liver and the intestine are crucial in the first-pass metabolism of niclosamide. While the liver is the primary site for CYP1A2-mediated hydroxylation, the intestine exhibits a very high capacity for glucuronidation.[3] In fact, the rate of niclosamide glucuronide formation has been shown to be approximately 10-fold greater in intestinal microsomes compared to liver microsomes.[3][13] This suggests that intestinal metabolism is a critical barrier to systemic absorption.

Q4: What are the known metabolites of niclosamide?

A4: The primary metabolites of niclosamide that have been identified are:

- 3-hydroxy niclosamide (M1): Formed via CYP1A2-mediated hydroxylation.[7]
- Niclosamide-2-O-glucuronide (M2): Formed via UGT1A1-mediated glucuronidation.[7]
- Aminoniclosamide: Formed through the reduction of the nitro group.[8]

Q5: Are there any known drug-drug interactions with niclosamide related to its metabolism?

A5: Yes, there is a potential for drug-drug interactions. Niclosamide has been shown to have a potent inhibitory effect on CYP1A2 and CYP2C8.[4][12] Therefore, co-administration of niclosamide with drugs that are substrates of these enzymes could lead to increased plasma concentrations of the co-administered drug. Conversely, drugs that inhibit or induce CYP1A2 or UGT1A1 could alter the metabolism of niclosamide, thereby affecting its systemic exposure.[14] For example, the metabolism of niclosamide can be decreased when combined with

inhibitors like abiraterone or amiodarone, and increased when combined with inducers like carbamazepine.<sup>[14]</sup>

## Troubleshooting Guides

### Issue 1: High variability or unexpectedly low systemic exposure of niclosamide in oral in vivo studies.

Possible Cause	Troubleshooting Steps
Poor dissolution due to low aqueous solubility.	1. Consider formulation strategies to enhance solubility, such as creating an amorphous solid dispersion (ASD) with polymers like PEG6000 and poloxamer 188. <sup>[15][16]</sup> 2. Use of co-solvents or salt forms of niclosamide may also improve dissolution. <sup>[6][15]</sup>
Extensive first-pass metabolism in the gut wall and liver.	1. Co-administer with a known inhibitor of UGT1A1 to assess the contribution of intestinal glucuronidation to the first-pass effect. 2. If feasible, conduct studies using intravenous administration to bypass first-pass metabolism and determine the absolute bioavailability. <sup>[17]</sup>
Food effects.	1. Standardize the feeding schedule of the animals. 2. Conduct studies in both fasted and fed states to characterize the effect of food on niclosamide absorption.

### Issue 2: Rapid disappearance of niclosamide in in vitro hepatic or intestinal microsomal stability assays.

Possible Cause	Troubleshooting Steps
High intrinsic clearance due to extensive metabolism.	<ol style="list-style-type: none"><li>1. Ensure that the microsomal protein concentration and incubation time are within the linear range to accurately determine the half-life.</li><li>2. Perform incubations with and without the necessary cofactors (NADPH for CYP-mediated metabolism and UDPGA for UGT-mediated metabolism) to differentiate between the two pathways.<a href="#">[3]</a></li></ol>
Non-specific binding to the incubation matrix.	<ol style="list-style-type: none"><li>1. Measure the extent of plasma protein binding. Niclosamide has been reported to have high plasma protein binding (&gt;99.8%).<a href="#">[4]</a><a href="#">[17]</a></li><li>2. Consider using a lower protein concentration in the assay or including a substance like bovine serum albumin (BSA) to mitigate non-specific binding.</li></ol>
Instability of the compound in the assay buffer.	<ol style="list-style-type: none"><li>1. Perform a control incubation without microsomes to assess the chemical stability of niclosamide under the assay conditions.</li></ol>

## Data Presentation

Table 1: Summary of In Vitro Metabolic Parameters for Niclosamide

Parameter	Liver Microsomes	Intestinal Microsomes	Key Enzyme(s)	Reference(s)
Apparent Km (Glucuronidation)	0.09 $\mu$ M	0.47 $\mu$ M	UGT1A1	[3][13]
Apparent Vmax (Glucuronidation)	0.75 (relative units)	15.8 (relative units)	UGT1A1	[3][13]
Hydroxylation	Detected	Not Detected	CYP1A2	[3][7][13]
Half-life (Human Liver Microsomes)	11.8 minutes	-	CYP1A2, UGT1A1	[4]

Table 2: Pharmacokinetic Parameters of Niclosamide in Rats (Oral Administration)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	Oral Bioavailabil ity (%)	Reference(s) )
5	354 $\pm$ 152	< 0.5	429 $\pm$ 100	10	[1][2]
1	-	-	-	5.51 $\pm$ 1.02	[17]

## Experimental Protocols

### Protocol 1: In Vitro Microsomal Stability Assay

- Preparation of Incubation Mixtures:
  - For CYP-mediated metabolism, prepare a mixture containing 0.1 mg microsomal protein, 0.1 M potassium phosphate buffer (pH 7.4), 1.0 mM NADPH, and 3 mM MgCl<sub>2</sub> in a final volume of 200  $\mu$ L.[3]
  - For UGT-mediated metabolism, use the same mixture as above but replace NADPH with 5.0 mM UDPGA.[3]

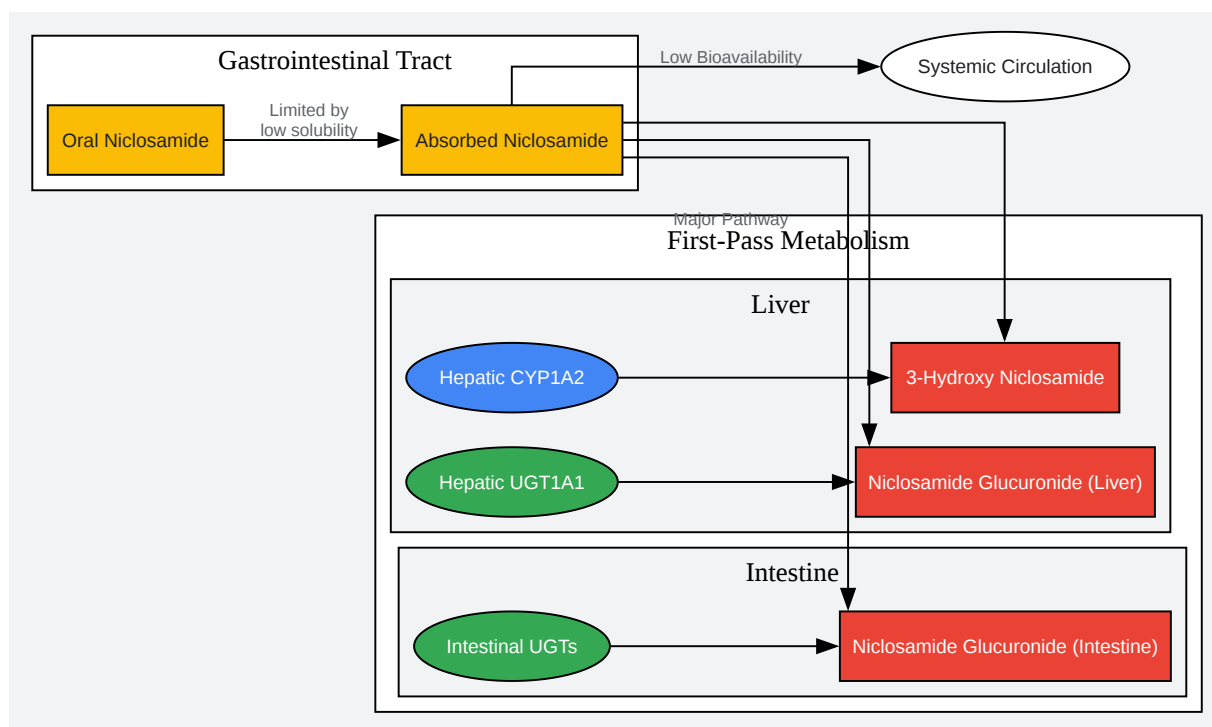
- **Initiation of Reaction:** Pre-incubate the microsomes and buffer at 37°C for 5 minutes. Initiate the reaction by adding niclosamide (e.g., at a final concentration of 1  $\mu$ M).
- **Time Points:** Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- **Reaction Termination:** Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- **Sample Processing:** Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.
- **Analysis:** Quantify the remaining niclosamide concentration at each time point using a validated LC-MS/MS method.
- **Data Analysis:** Plot the natural logarithm of the remaining niclosamide concentration versus time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life ( $t_{1/2}$ ).

## Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

- **Animal Model:** Use male Sprague-Dawley rats.
- **Dosing:** Administer niclosamide via oral gavage. For example, a 5 mg/kg dose can be formulated as a suspension.[\[1\]](#)
- **Blood Sampling:** Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).[\[15\]](#)
- **Plasma Preparation:** Centrifuge the blood samples (e.g., 4000g for 10 minutes at 4°C) to obtain plasma.[\[15\]](#)
- **Sample Storage:** Store plasma samples at -80°C until analysis.
- **Bioanalysis:** Determine the plasma concentrations of niclosamide using a validated LC-MS/MS method.

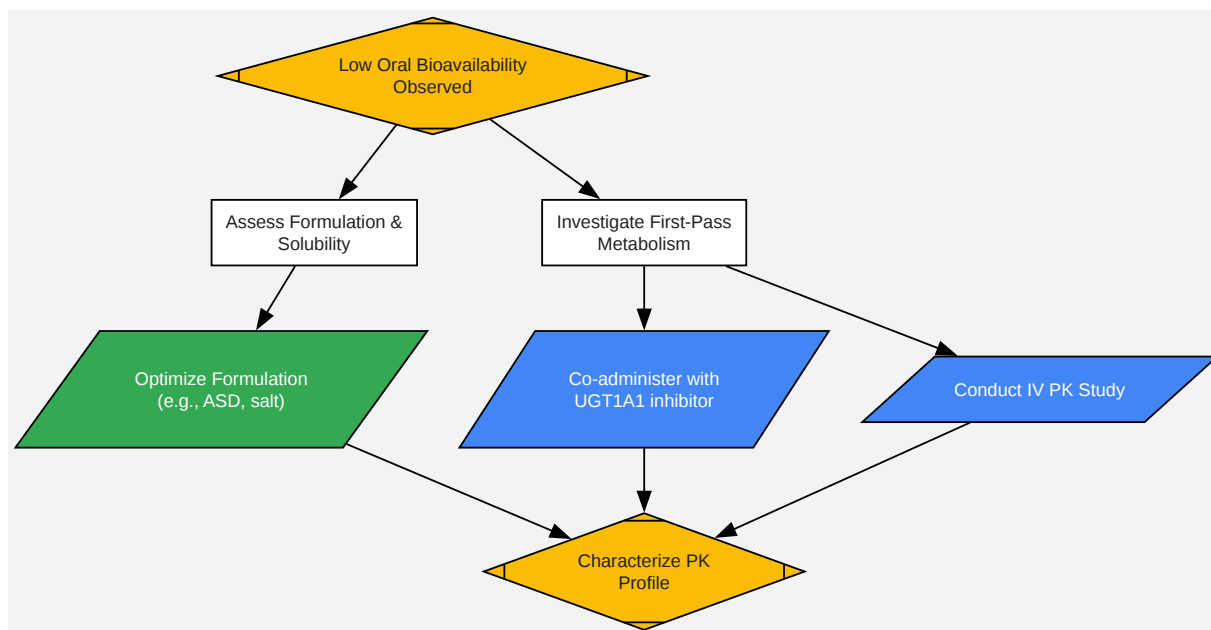
- Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and oral bioavailability (if intravenous data is available).

## Visualizations



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Caption: First-pass metabolism of niclosamide in the intestine and liver.



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Caption: Troubleshooting workflow for low niclosamide bioavailability.

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